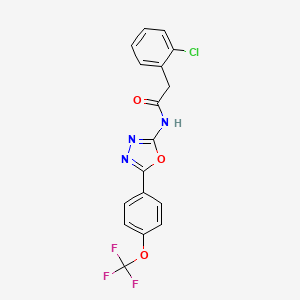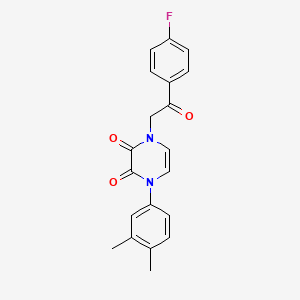![molecular formula C25H23N7O2 B3018270 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1172820-47-1](/img/structure/B3018270.png)
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its potential biological activities. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the formation of the pyrazole ring followed by the introduction of various substituents to achieve the desired biological activity. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, a related compound, was achieved by hydrolysis, acetylation, and subsequent reactions with different reagents to afford various pyrazolo[3,4-d]pyrimidine-4-ones . Another approach involved intramolecular cyclization and [3+2] cycloaddition reactions to yield novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The electronic structure and IR assignments of these molecules have been investigated using quantum mechanical calculations and Density Functional Theory (DFT), revealing insights into their chemical reactivity and vibrational spectra . The molecular docking studies of related compounds have also been performed to understand their binding interactions with biological targets .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including cycloadditions, to form new compounds with potential biological activities. For example, the reaction of N-allylation and N-propargyl alkylation of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one yielded dipolarophiles, which upon reaction with arylnitrile oxides, formed new isoxazolines and isoxazoles . These reactions are crucial for the diversification of the pyrazolo[3,4-d]pyrimidine scaffold and the discovery of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The small HOMO-LUMO energy gap indicates that these molecules are chemically reactive, which is essential for their interaction with biological targets . The IR vibrational spectra provide information about the functional groups present in the molecule and their environment . The solubility, melting points, and stability of these compounds are also important parameters that affect their biological activity and pharmacokinetic profile.
科学的研究の応用
Synthesis Techniques
Research has developed various methods to synthesize novel derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, which are structurally related to the compound . These techniques include intramolecular cyclization, N-allylation, and N-propargyl alkylation processes to yield new compounds with potential biological activities. For instance, Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of these compounds in generating diverse chemical structures (Rahmouni, A., Romdhane, A., Said, A. B., Guérineau, V., Touboul, D., & Jannet, H., 2014).
Biological Activities
The synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one have been evaluated for their antimicrobial and anticancer properties. For example, Bondock et al. (2008) reported on the antimicrobial activity of new heterocycles incorporating the antipyrine moiety, indicating the potential use of these compounds in developing new antimicrobial agents (Bondock, S., Rabie, R., Etman, H., & Fadda, A., 2008). Additionally, Hafez et al. (2016) explored novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents, highlighting the versatility of pyrazolo[3,4-d]pyrimidine compounds in therapeutic applications (Hafez, H., El-Gazzar, A. B. A., & Al-Hussain, S., 2016).
作用機序
Target of Action
Similar compounds have been reported to exhibit a wide range of therapeutic properties, including anticancer, antibacterial, antiallergic, tyrosine kinase inhibition, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
Compounds with similar structures have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some compounds inhibit the activity of enzymes such as tyrosine kinases , while others modulate the activity of ion channels .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to downstream effects such as the inhibition of cell growth in cancer cells .
Pharmacokinetics
The synthesis of similar compounds has been reported to improve druglikeness and adme-tox properties .
Result of Action
Similar compounds have been reported to have moderate anticancer activity against certain cell lines .
Action Environment
The success of similar reactions, such as the suzuki–miyaura cross-coupling, has been attributed to a combination of exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2/c1-15-8-7-11-20(17(15)3)31-23-19(14-26-31)24(34)29-25(28-23)32-21(12-16(2)30-32)27-22(33)13-18-9-5-4-6-10-18/h4-12,14H,13H2,1-3H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDGRRFYRQFDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3018187.png)
![3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3018188.png)
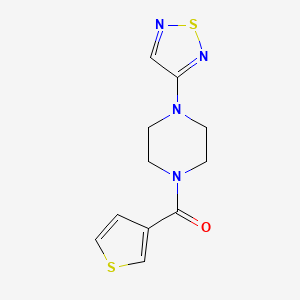
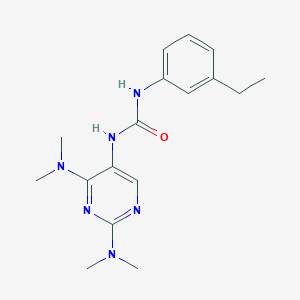
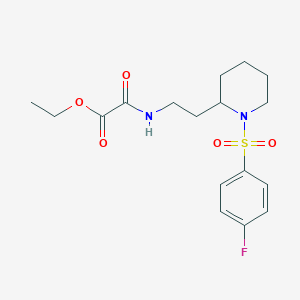

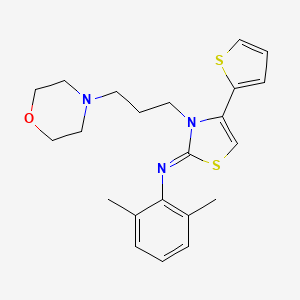
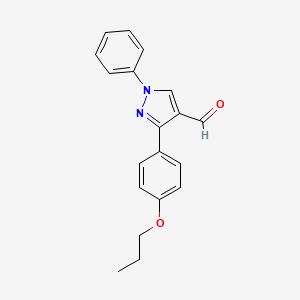
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3018200.png)
![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)
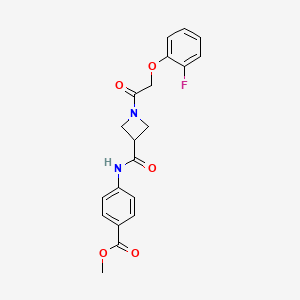
![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)
